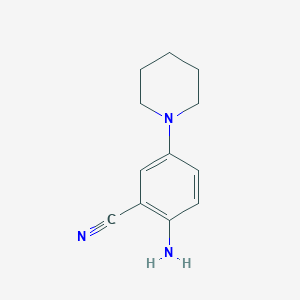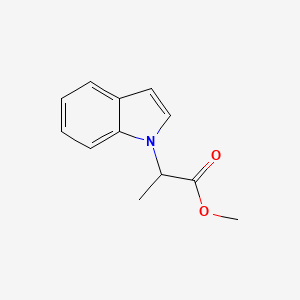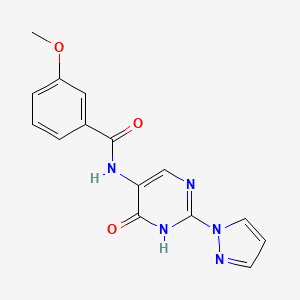
3-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with a benzamide moiety. Common synthetic routes include:
Cyclocondensation Reactions: This involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.
Nucleophilic Addition-Elimination Reactions: These reactions are used to introduce the pyrimidine ring by reacting appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with a benzamide derivative under conditions that promote amide bond formation.
Analyse Des Réactions Chimiques
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of other heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research has focused on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparaison Avec Des Composés Similaires
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrazole and pyrimidine derivatives:
Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have shown similar biological activities.
Pyrimidine Derivatives: Compounds such as hydrazine-coupled pyrazole derivatives have been studied for their antileishmanial and antimalarial activities.
The uniqueness of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide lies in its combined pyrazole-pyrimidine structure, which provides a versatile platform for further chemical modifications and biological evaluations.
Propriétés
Formule moléculaire |
C15H13N5O3 |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-11-5-2-4-10(8-11)13(21)18-12-9-16-15(19-14(12)22)20-7-3-6-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22) |
Clé InChI |
DITKEFZOOAMKQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



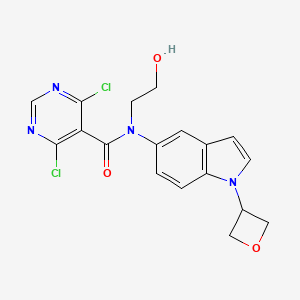
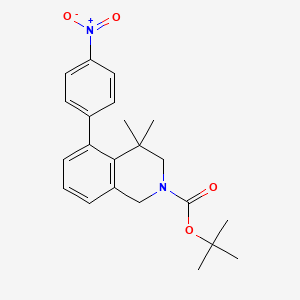


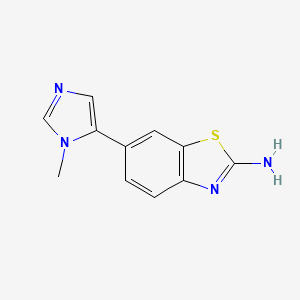

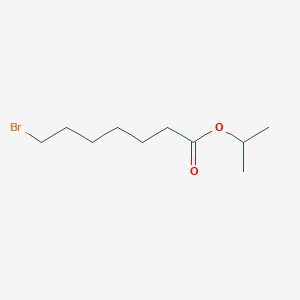
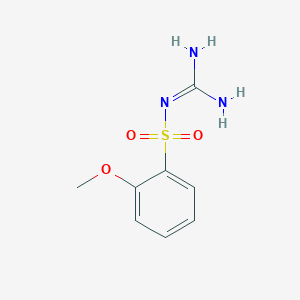
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
